

Spectroscopic Profile of 2-(3-Oxobutyl)cyclohexanone: A Technical Guide

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Compound of Interest

Compound Name: 2-(3-Oxobutyl)cyclohexanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-(3-Oxobutyl)cyclohexanone**, a key intermediate in various organic syntheses. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-(3-Oxobutyl)cyclohexanone** (Molecular Formula: C₁₀H₁₆O₂, Molecular Weight: 168.23 g/mol).^{[1][2][3]}

¹H NMR Data (Predicted)

Note: Experimental ¹H NMR data for **2-(3-Oxobutyl)cyclohexanone** is not readily available in public databases. The following data is predicted based on standard chemical shift values and analysis of similar structures.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.4 - 2.2	m	4H	-CH ₂ -C(=O)- (cyclohexanone ring)
~2.15	s	3H	-C(=O)-CH ₃
~2.7 - 2.5	t	2H	-CH ₂ -C(=O)-CH ₃
~2.0 - 1.5	m	7H	Cyclohexanone ring protons

¹³C NMR Data

Note: The availability of ¹³C NMR data is indicated in databases such as PubChem and SpectraBase.^[1] The specific chemical shifts can vary slightly depending on the solvent and experimental conditions.

Chemical Shift (ppm)	Carbon Type
~212	C=O (cyclohexanone)
~208	C=O (butyl chain)
~50	CH (cyclohexanone, C2)
~42	CH ₂ (cyclohexanone, C6)
~30	CH ₃ (acetyl group)
~40	CH ₂ (butyl chain, adjacent to C=O)
~28	CH ₂ (butyl chain)
~32, 25, 27	CH ₂ (cyclohexanone ring)

IR Spectroscopy Data

Note: An experimental IR spectrum for **2-(3-Oxobutyl)cyclohexanone** is not readily available. The following characteristic absorption bands are predicted based on the functional groups

present and comparison with the known spectrum of cyclohexanone.^[4]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2930, ~2860	Strong	C-H stretching (alkane)
~1715	Strong	C=O stretching (cyclohexanone)
~1710	Strong	C=O stretching (ketone, butyl chain)
~1450	Medium	CH ₂ scissoring
~1365	Medium	CH ₃ bending

Mass Spectrometry (GC-MS) Data

Note: Mass spectrometry data is available through databases like PubChem, provided by NIST.
^[1] The following represents a summary of the expected fragmentation pattern.

m/z	Relative Intensity (%)	Possible Fragment Ion
168	Moderate	[M] ⁺ (Molecular Ion)
111	High	[M - C ₃ H ₅ O] ⁺
98	High	[C ₆ H ₁₀ O] ⁺ (Cyclohexanone)
83	Moderate	[C ₆ H ₁₁] ⁺
70	Moderate	[C ₄ H ₆ O] ⁺
55	High	[C ₄ H ₇] ⁺
43	Very High	[CH ₃ CO] ⁺ (Base Peak)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (^1H and ^{13}C)

- **Sample Preparation:** Dissolve approximately 10-20 mg of **2-(3-Oxobutyl)cyclohexanone** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , acetone- d_6).
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
- **Instrumentation:** Acquire the spectra on a 300 MHz or higher field NMR spectrometer.
- **^1H NMR Acquisition:** Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:** Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A longer acquisition time and a greater number of scans are typically required due to the lower natural abundance of ^{13}C .

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample, place a drop of the neat compound between two NaCl or KBr plates to form a thin film. For a solid sample, dissolve it in a volatile solvent (e.g., dichloromethane), deposit the solution onto a salt plate, and allow the solvent to evaporate.^[5]
- **Instrumentation:** Use a Fourier-Transform Infrared (FT-IR) spectrometer.
- **Data Acquisition:** Record the spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
- **Background Correction:** Perform a background scan of the empty sample holder to subtract atmospheric and instrumental interferences.

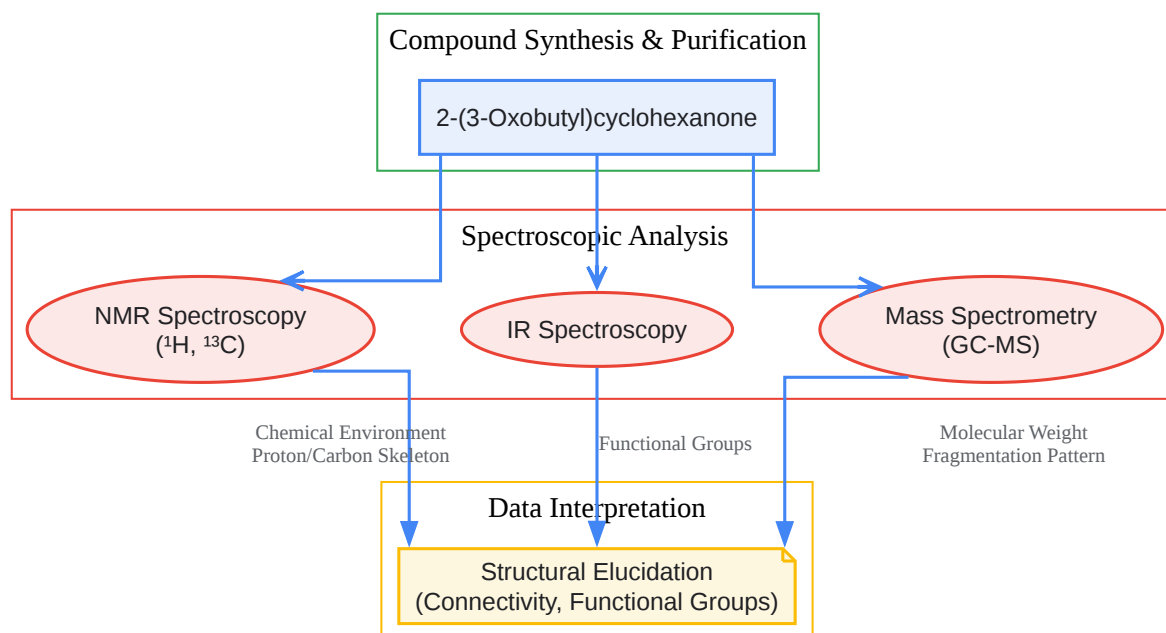
Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** Prepare a dilute solution of **2-(3-Oxobutyl)cyclohexanone** in a volatile organic solvent such as dichloromethane or ethyl acetate.^{[6][7]}
- **GC Conditions:**

- Injector: Use a split/splitless injector at a temperature of approximately 250°C.
- Column: A nonpolar capillary column (e.g., DB-5ms) is suitable.
- Oven Program: A temperature ramp is used to separate the components. For example, start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
- Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
 - Ionization: Electron Ionization (EI) at 70 eV is standard.[8]
 - Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.
 - Scan Range: Scan a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **2-(3-Oxobutyl)cyclohexanone**.



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Caption: Workflow for Spectroscopic Analysis of **2-(3-Oxobutyl)cyclohexanone**.

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